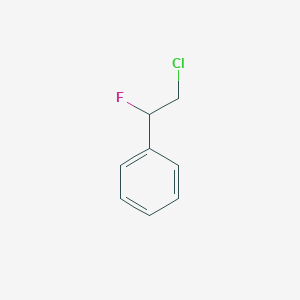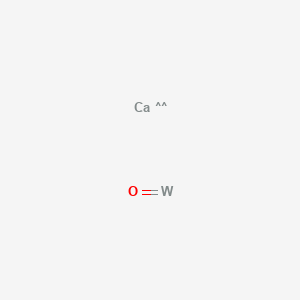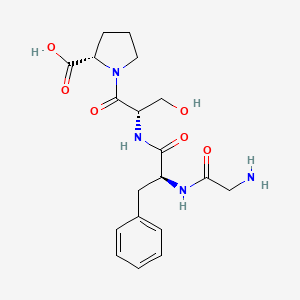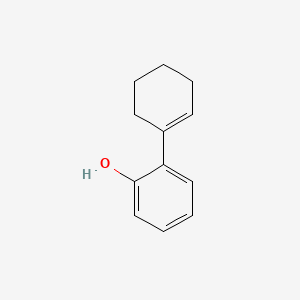
Phenol, 2-(1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C12H14O It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1-cyclohexen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Birch Reduction: One of the common methods to prepare cyclohexenone derivatives is through the Birch reduction of phenol.
Catalytic Oxidation: Cyclohexenone can also be prepared by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Phenol, 2-(1-cyclohexen-1-yl)- can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Sodium or lithium in liquid ammonia is used for Birch reduction.
Substitution: Strongly basic nucleophiles are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Various oxidized cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-(1-cyclohexen-1-yl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, 2-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Phenol, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
13524-72-6 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-(cyclohexen-1-yl)phenol |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9,13H,1-3,7H2 |
Clé InChI |
PLKNGVGPMMDDHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







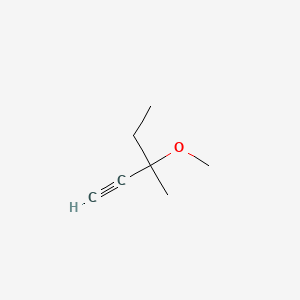

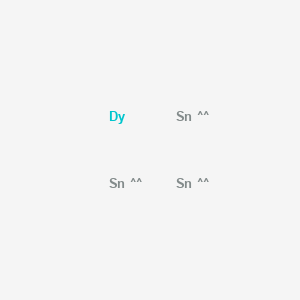
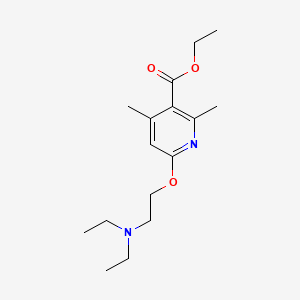
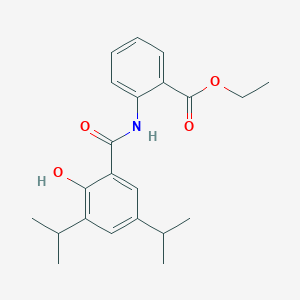
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
